molecular formula C17H20N4O2 B135722 5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 501120-40-7

5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B135722
CAS No.: 501120-40-7
M. Wt: 312.37 g/mol
InChI Key: PLIKMDAFNJLLHF-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis The compound 5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS: 501120-40-7) is a pyrazolopyrimidinone derivative with the molecular formula C₁₇H₂₀N₄O₂ and a molecular weight of 312.37 g/mol . It is structurally characterized by:

  • A pyrazolo[4,3-d]pyrimidin-7-one core.
  • A 2-ethoxyphenyl substituent at position 4.
  • Methyl and propyl groups at positions 2 and 3, respectively.

Synthesis typically involves copper-mediated cyclization reactions, achieving yields above 85% . X-ray crystallography confirms its planar heterocyclic system, critical for binding to phosphodiesterase type 5 (PDE5) .

Applications
This compound is a key intermediate in synthesizing sildenafil citrate (Viagra®), a PDE5 inhibitor used for erectile dysfunction and pulmonary hypertension . Its structural features optimize solubility and bioavailability when converted into the citrate salt .

Properties

IUPAC Name

5-(2-ethoxyphenyl)-2-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-4-8-12-14-15(20-21(12)3)17(22)19-16(18-14)11-9-6-7-10-13(11)23-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIKMDAFNJLLHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(=NN1C)C(=O)NC(=N2)C3=CC=CC=C3OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476529
Record name FT-0668120
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501120-40-7
Record name FT-0668120
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Steps

  • Precursor Preparation : The synthesis begins with the preparation of a pyrazole-urea intermediate, formed by reacting 2-ethoxyphenylhydrazine with a substituted pyrimidine derivative.

  • Cyclization : The intermediate is heated with PPA at elevated temperatures (typically 120–140°C) for 6–8 hours. PPA acts as both a catalyst and solvent, promoting intramolecular cyclization to form the pyrazolo-pyrimidine scaffold.

  • Workup and Purification : The crude product is neutralized with aqueous ammonia, extracted with chloroform, and recrystallized from ethanol to achieve a purity >95%.

Key Data:

ParameterDetails
Starting MaterialPyrazole-urea intermediate
CatalystPolyphosphoric acid (PPA)
Temperature120–140°C
Reaction Time6–8 hours
Yield34%
Purity (Post-Workup)>95%

Limitations : The moderate yield (34%) and prolonged reaction time highlight opportunities for optimization.

Catalytic Methods for Enhanced Efficiency

Lewis Acid Catalysis

Lewis acids like Yb(OTf)₃ and InCl₃ have been employed in related pyrimidine syntheses to improve regioselectivity and yield:

Example Workflow:

  • Catalyst Loading : 5 mol% Yb(OTf)₃ in solvent-free conditions.

  • Cyclocondensation : Conducted at 100°C for 20–30 minutes.

  • Outcome : Yields of 81–99% for dihydropyrimidinones.

CatalystTemperatureTimeYield (Analogous Systems)
Yb(OTf)₃100°C30 min81–99%
InCl₃80°C2 h75–85%

Implications : Adapting these conditions to the target compound could address the low yield of the PPA method.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Industrial protocols prioritize continuous flow systems to enhance scalability and safety:

  • Reactor Design : Tubular reactors with precise temperature control.

  • Throughput : Capable of producing multi-kilogram batches per day.

  • Cost Efficiency : Reduces solvent use by 40% compared to batch processes.

Solvent Optimization

  • Preferred Solvents : Ethanol-water mixtures (3:1) reduce environmental impact.

  • Waste Management : On-site distillation units recover >90% of solvents.

Comparative Analysis of Methods

MethodYieldTimeScalabilityCost
PPA-Mediated34%6–8 hModerateLow
Microwave50–60%15–30 minHighMedium
Yb(OTf)₃ Catalysis80–90%30 minHighHigh

Key Insight : Catalytic and microwave methods show superior efficiency but require higher initial investment.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development applications.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that compounds similar to 5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that derivatives of pyrazolo[4,3-d]pyrimidines can inhibit tumor growth in various cancer models, suggesting potential use in cancer therapy .

2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have reported that pyrazolo[4,3-d]pyrimidine derivatives can inhibit bacterial growth, indicating their potential as new antimicrobial agents .

3. PDE Inhibition
this compound is structurally related to phosphodiesterase (PDE) inhibitors. Research suggests that it may exhibit selective inhibition of PDE enzymes, which play crucial roles in cellular signaling pathways . This property could be beneficial in treating conditions like erectile dysfunction and pulmonary hypertension.

Case Studies

StudyObjectiveFindings
Study 1 Evaluate anticancer effectsThe compound showed significant reduction in tumor size in xenograft models of breast cancer.
Study 2 Assess antimicrobial efficacyDemonstrated effective inhibition of Staphylococcus aureus and Escherichia coli at low concentrations.
Study 3 Investigate PDE inhibitionIdentified as a selective inhibitor of PDE5 with potential for treating erectile dysfunction.

Mechanism of Action

The mechanism by which 5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Three analogues with fluorophenyl substituents (2a: 2-ethoxyphenyl; 2b: 3-fluorophenyl; 2c: 4-fluorophenyl) highlight the impact of substituent position and electronegativity :

Compound Substituent Yield (%) Melting Point (°C) Molecular Formula
2a 2-Ethoxy 85 144–145 C₁₇H₂₀N₄O₂
2b 3-Fluoro 89 188–190 C₁₆H₁₅FN₄O
2c 4-Fluoro 91 241–242 C₁₆H₁₅FN₄O

Key Observations :

  • Yield : Fluorinated derivatives (2b, 2c) show higher yields (~90%) than the ethoxy variant (2a, 85%) .
  • Melting Points : Electron-withdrawing fluoro groups (2b, 2c) increase melting points due to enhanced intermolecular interactions. The 4-fluoro derivative (2c) has the highest melting point (241–242°C) .
  • Biological Relevance : The 2-ethoxyphenyl group in 2a is optimal for PDE5 inhibition, as seen in sildenafil, whereas fluoro derivatives may alter binding affinity .

Alkyl Group Modifications on the Pyrazolo Ring

Methyl vs. Ethyl at Position 1
Replacing the methyl group with ethyl (e.g., 5-(2-Ethoxyphenyl)-1-ethyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one) reduces the melting point to 136–138°C (vs. 147–149°C for the methyl variant) and lowers yield (74% vs. 82.6%) . This suggests methyl enhances crystallinity and reaction efficiency.

Propyl vs. Butyl/Isopropyl at Position 3

  • Propyl : The parent compound (C₁₇H₂₀N₄O₂) has a melting point of 145°C .
  • Butyl/Isopropyl : Analogues with bulkier substituents (e.g., 3-butyl, 3-isopropyl) exhibit lower solubility due to increased hydrophobicity, complicating formulation .

Desmethyl Impurities and Metabolites

Desmethylsildenafil (CAS: 139756-30-2, C₁₆H₁₈N₄O₂) lacks the methyl group at position 1, reducing molecular weight to 298.34 g/mol . Key differences include:

  • Melting Point: Not explicitly reported, but predicted to be lower than the methylated parent compound.
  • Bioactivity : As a metabolite, it retains partial PDE5 inhibitory activity but is less potent than sildenafil .

Sulfonyl Derivatives for Enhanced Reactivity

Chlorosulfonation of the parent compound yields intermediates like 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS: 147676-66-2), critical for introducing piperazine moieties in sildenafil synthesis . These derivatives exhibit:

  • Higher Reactivity : Facilitate nucleophilic substitution with amines (e.g., N-methylpiperazine) .
  • Reduced Stability : Require immediate use in subsequent reactions due to hydrolytic sensitivity .

Analytical Characterization

  • 1H NMR : Key signals include δ 1.3–1.5 ppm (propyl CH₃), δ 3.8–4.2 ppm (ethoxy OCH₂), and δ 7.2–8.1 ppm (aromatic protons) .
  • MS (FAB) : Parent compound shows [M+1]⁺ at m/z 313 .

Biological Activity

5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one is a compound of interest due to its potential biological activities, particularly as a selective inhibitor of phosphodiesterase 5 (PDE5), which is significant in the treatment of erectile dysfunction and other conditions. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H20N4O
  • Molecular Weight : 312.37 g/mol
  • CAS Number : 139756-21-1
  • Physical State : Solid (white to light yellow powder)
  • Melting Point : 143.0 to 147.0 °C
  • Purity : >98.0% (HPLC)

The primary biological activity of this compound is as a selective inhibitor of PDE5. PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and blood flow regulation. By inhibiting PDE5, this compound increases cGMP levels, leading to enhanced vasodilation and improved blood flow.

Pharmacological Effects

  • Erectile Dysfunction Treatment : As a PDE5 inhibitor, this compound has been studied for its efficacy in treating erectile dysfunction. Increased cGMP levels result in prolonged relaxation of smooth muscle in the corpus cavernosum, facilitating erection.
  • Potential Cardiovascular Benefits : By promoting vasodilation, PDE5 inhibitors may also have cardiovascular benefits, including lowering blood pressure and improving endothelial function.
  • Anti-inflammatory Properties : Some studies suggest that compounds with similar structures may exhibit anti-inflammatory effects by modulating nitric oxide pathways.

Case Studies

  • Efficacy in Erectile Dysfunction :
    • A clinical trial involving male patients with erectile dysfunction demonstrated that administration of a PDE5 inhibitor resulted in significant improvements in erectile function scores compared to placebo controls .
  • Safety Profile :
    • The safety profile of PDE5 inhibitors is generally favorable; however, side effects such as headaches, flushing, and dyspepsia have been reported .
  • Comparative Studies :
    • Comparative studies have shown that this compound exhibits similar efficacy to established PDE5 inhibitors like sildenafil but may have different pharmacokinetic properties .

Data Table: Biological Activity Summary

Biological ActivityDescriptionReference
PDE5 InhibitionIncreases cGMP levels leading to vasodilation
Efficacy in Erectile DysfunctionSignificant improvement in erectile function
Safety ProfileCommon side effects include headache and flushing
Potential Cardiovascular BenefitsMay lower blood pressure and improve endothelial function

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